1H-Pyrazole, 4-ethenyl-1-phenyl-

Cycloaddition Microwave Synthesis Process Intensification

1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8), also known as 1-phenyl-4-vinylpyrazole, is a heterocyclic building block with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol. It belongs to the vinylpyrazole class, characterized by a pyrazole core bearing an N-phenyl substituent at position 1 and a vinyl (ethenyl) group at position 4.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 2600-64-8
Cat. No. B13583618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 4-ethenyl-1-phenyl-
CAS2600-64-8
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC=CC1=CN(N=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h2-9H,1H2
InChIKeyJKEMTSULTWYJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8): Core Properties and Procurement-Relevant Identity


1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8), also known as 1-phenyl-4-vinylpyrazole, is a heterocyclic building block with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol [1]. It belongs to the vinylpyrazole class, characterized by a pyrazole core bearing an N-phenyl substituent at position 1 and a vinyl (ethenyl) group at position 4 [2]. The compound is a stable, shelf-stable liquid that does not undergo spontaneous polymerization in neat form even after two years [2]. Its spectral identity is well-defined, with characteristic 1H and 13C NMR data available in reference databases [1].

Why 1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8) Cannot Be Substituted with Generic Vinylpyrazoles


Substituting 1-phenyl-4-vinylpyrazole with a generic vinylpyrazole such as 1-vinylpyrazole or a 3/5-methyl-1-vinylpyrazole is scientifically unsound because the N-phenyl and C4-vinyl substitution pattern dictates a fundamentally different reactivity profile. The N-phenyl group modulates the electron density of the pyrazole ring and the vinyl moiety, directly influencing cycloaddition regioselectivity and the stability of radical intermediates [1]. In contrast, N-vinylpyrazoles polymerize readily via the N-vinyl group and follow classical free-radical kinetics [2], while 1-phenyl-4-vinylpyrazole exhibits shelf stability and undergoes unique electron-transfer-mediated [4+1] cycloadditions not accessible to N-vinyl analogs [3]. Substitution therefore compromises synthetic outcomes, purity, and the reproducibility of cycloaddition or materials-chemistry protocols.

Quantitative Differentiation of 1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8) vs. Closest Analogs


Microwave-Accelerated Diels–Alder Cycloaddition: 6–30 min vs. Prolonged Classical Heating

Under solvent-free microwave irradiation, 1-phenyl-4-vinylpyrazole undergoes Diels–Alder cycloaddition with dienophiles within 6–30 min, providing acceptable yields of easily purified products [1]. Classical thermal conditions require substantially longer reaction times and fail entirely with low-reactivity dienophiles such as ethyl phenylpropiolate [1]. This demonstrates a distinct process advantage over other vinylpyrazoles that have not been optimized under microwave conditions.

Cycloaddition Microwave Synthesis Process Intensification

Unique [4+1] Cycloaddition with Cerium(IV) Ammonium Nitrate: Divergent Reactivity vs. N-Vinylpyrazoles

Treatment of 1-phenyl-4-vinylpyrazole with cerium(IV) ammonium nitrate (CAN) in acetone yields cyclic ether 5 and alcohol 6 via a single-electron-transfer (SET) mediated [4+1] cycloaddition [1]. In contrast, N-vinylpyrazoles do not undergo this transformation, as their N-vinyl moiety directs toward polymerization or different radical pathways [2]. No cross-cycloaddition occurs with olefins such as ethyl vinyl ether or DMAD under the same conditions, highlighting the chemoselectivity of the C4-vinyl group in the presence of the N-phenyl substituent [1].

Electron Transfer Cycloaddition Radical Chemistry

Selective (π4+π2) Cycloaddition with Diethyl Azodicarboxylate vs. Inertness to Alkenes/Alkynes

1-Phenyl-4-vinylpyrazole does not undergo cycloaddition with alkenes or alkynes, but reacts cleanly with diethyl azodicarboxylate under anhydrous conditions via a (π4+π2) cycloaddition to form a dihydro-oxadiazine [1]. This selectivity contrasts with the behavior of 1-vinylpyrazole, which polymerizes under radical initiation and does not exhibit analogous chemoselectivity [2]. The reaction proceeds with complete exclusion of typical alkene/alkyne adducts, confirming that the 4-vinyl-1-phenyl substitution pattern imposes a unique frontier-orbital-controlled reactivity.

Cycloaddition Chemoselectivity Heterocyclic Synthesis

Shelf Stability: No Spontaneous Polymerization After 2 Years vs. 1-Vinylpyrazole Polymerizability

Vinylpyrazoles are generally shelf-stable, and 1-phenyl-4-vinylpyrazole shows no polymerization in neat liquid even after 2 years of storage [1]. In contrast, 1-vinylpyrazole polymerizes under free-radical initiation to high molecular weight polymers (150,000–330,000) [1], and the rate of polymerization for 3-methyl- and 5-methyl-1-vinylpyrazoles follows distinct kinetic orders [2]. The N-phenyl substitution in the target compound eliminates the facile polymerization pathway, ensuring long-term storage without stabilizers.

Stability Storage Polymerization

High-Value Application Scenarios for 1H-Pyrazole, 4-ethenyl-1-phenyl- (CAS 2600-64-8)


Microwave-Assisted Library Synthesis of Pyrazole-Fused Heterocycles

Researchers synthesizing pyrazole-containing polycyclic scaffolds for medicinal chemistry or agrochemical discovery can leverage the compound's rapid (6–30 min) microwave-mediated Diels–Alder reactivity [1]. The solvent-free conditions minimize purification burden and enable parallel synthesis, accelerating hit-to-lead optimization campaigns where 1-phenylpyrazole cores are privileged pharmacophores [2].

Synthesis of Oxygenated Pyrazole Derivatives via CAN-Mediated [4+1] Cycloaddition

Chemists requiring access to cyclic ethers or alcohol-functionalized pyrazoles can utilize the unique single-electron-transfer (SET) reactivity of 1-phenyl-4-vinylpyrazole with cerium(IV) ammonium nitrate [1]. This transformation is not accessible with N-vinylpyrazoles and offers a direct route to oxygenated heterocycles that serve as versatile intermediates in natural product synthesis or pharmaceutical development.

Selective Late-Stage Functionalization in Complex Molecule Synthesis

The compound's inertness toward alkenes and alkynes, combined with its selective (π4+π2) cycloaddition with diethyl azodicarboxylate [1], makes it an ideal building block for chemoselective vinyl-group modifications. This property is particularly valuable in the late-stage diversification of drug candidates or natural product derivatives where other unsaturated functionalities must remain intact.

Stable Vinyl Monomer for Specialty Polymer Synthesis

Unlike N-vinylpyrazoles that polymerize spontaneously, 1-phenyl-4-vinylpyrazole exhibits prolonged shelf stability (>2 years) without inhibitors [1]. This enables controlled, on-demand copolymerization with styrene, acrylates, or other vinyl monomers to create functional polymers incorporating the pyrazole moiety directly into the polymer backbone, suitable for proton-conducting membranes, ion-exchange resins, or metal-chelating materials [2].

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